3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid
Brand Name: Vulcanchem
CAS No.: 391229-93-9
VCID: VC2329069
InChI: InChI=1S/C14H13NO5S/c16-14(17)8-5-11-3-6-13(7-4-11)21(18,19)15-10-12-2-1-9-20-12/h1-9,15H,10H2,(H,16,17)/b8-5+
SMILES: C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
Molecular Formula: C14H13NO5S
Molecular Weight: 307.32 g/mol

3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid

CAS No.: 391229-93-9

Cat. No.: VC2329069

Molecular Formula: C14H13NO5S

Molecular Weight: 307.32 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid - 391229-93-9

Specification

CAS No. 391229-93-9
Molecular Formula C14H13NO5S
Molecular Weight 307.32 g/mol
IUPAC Name (E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C14H13NO5S/c16-14(17)8-5-11-3-6-13(7-4-11)21(18,19)15-10-12-2-1-9-20-12/h1-9,15H,10H2,(H,16,17)/b8-5+
Standard InChI Key VIBKQPVIIPWFQU-VMPITWQZSA-N
Isomeric SMILES C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O
SMILES C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
Canonical SMILES C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O

Introduction

Chemical Identity and Structure

Basic Identification

3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid is identified by several key parameters that distinguish it within chemical databases and commercial catalogs. Table 1 presents the fundamental identifiers for this compound.

ParameterValue
CAS Number391229-93-9
Molecular FormulaC14H13NO5S
Molecular Weight307.32 g/mol
IUPAC Name(E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid

The compound is also known by several synonyms, including:

  • (E)-3-(4-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)acrylic acid

  • 3-[4-[[(2-Furanylmethyl)amino]sulfonyl]phenyl]-2-propenoic acid

  • 2-Propenoic acid, 3-[4-[[(2-furanylmethyl)amino]sulfonyl]phenyl]-

Structural Features

The molecular structure contains several key functional groups that contribute to its chemical properties and potential applications:

  • A furan ring (5-membered aromatic heterocycle containing oxygen)

  • A sulfamoyl group (-SO2NH-) connecting the furan derivative to the phenyl ring

  • A para-substituted phenyl ring

  • An acrylic acid (propenoic acid) moiety with a trans (E) configuration

The compound possesses a standard InChI identifier of InChI=1S/C14H13NO5S/c16-14(17)8-5-11-3-6-13(7-4-11)21(18,19)15-10-12-2-1-9-20-12/h1-9,15H,10H2,(H,16,17)/b8-5+, which uniquely defines its chemical structure.

Physical and Chemical Properties

Physical Properties

The known and predicted physical properties of 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid are summarized in Table 2.

PropertyValueMethod
Physical StateSolidObserved
Boiling Point527.3±60.0 °CPredicted
Density1.402±0.06 g/cm³Predicted
pKa-95.54±0.10Predicted

The compound, based on its structure, is expected to have limited water solubility due to its aromatic and acrylic acid components, but the presence of both the carboxylic acid group and the sulfamoyl moiety would contribute to some degree of water solubility through hydrogen bonding .

Chemical Reactivity

The chemical reactivity of 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid can be attributed to several functional groups within its structure:

  • The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation reactions.

  • The carbon-carbon double bond in the acrylic acid moiety is susceptible to addition reactions, including hydration, halogenation, and Michael additions.

  • The furan ring, being an electron-rich heterocycle, can undergo electrophilic aromatic substitution reactions.

  • The sulfamoyl group (-SO2NH-) can participate in hydrogen bonding and contributes to the compound's polarity.

Based on research with related furan derivatives, the compound may undergo reactions similar to those observed in 3-(furan-2-yl)propenoic acids, which have been shown to participate in hydroarylation reactions of the carbon-carbon double bond when treated with Brønsted acids like triflic acid (TfOH) or Lewis acids such as AlCl3 .

SupplierProduct NumberPurityPackagingPrice (USD)
American Custom Chemicals CorporationCHM012117695.00%1G$721.57
American Custom Chemicals CorporationCHM012117695.00%2.5G$983.88
American Custom Chemicals CorporationCHM012117695.00%5G$1168.42
AK Scientific6294CDNot specified5g$934
AK Scientific6294CDNot specified10g$1337

These prices reflect the compound's status as a specialty research chemical rather than a bulk industrial product .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator